molecular formula C8H7Cl2F3N2 B13340119 4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

Cat. No.: B13340119
M. Wt: 259.05 g/mol
InChI Key: DVXUXONXFIVILB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is a chemical compound characterized by the presence of chlorine and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1,1,1-trifluoro-2-methylpropan-2-yl derivatives under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to form different products.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while reduction and oxidation reactions can lead to different derivatives.

Scientific Research Applications

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H7Cl2F3N2

Molecular Weight

259.05 g/mol

IUPAC Name

4,6-dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

InChI

InChI=1S/C8H7Cl2F3N2/c1-7(2,8(11,12)13)6-14-4(9)3-5(10)15-6/h3H,1-2H3

InChI Key

DVXUXONXFIVILB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC(=N1)Cl)Cl)C(F)(F)F

Origin of Product

United States

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